molecular formula C4H3FN2O B152130 5-Fluoro-4-hydroxypyrimidine CAS No. 671-35-2

5-Fluoro-4-hydroxypyrimidine

Cat. No. B152130
CAS RN: 671-35-2
M. Wt: 114.08 g/mol
InChI Key: NBAHQCCWEKHGTD-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxypyrimidine is a fluorinated pyrimidine derivative that has been studied for its potential applications in medicinal chemistry, particularly as a building block for antitumor and antiviral agents. The presence of the fluorine atom at the 5-position and the hydroxy group at the 4-position is significant for the biological activity of these compounds.

Synthesis Analysis

The synthesis of fluoropyrimidines can involve various strategies, including the Suzuki cross-coupling and nucleophilic aromatic substitution reactions. For instance, the synthesis of 5-(fluoroaryl)-4-(hetero)aryl substituted pyrimidines has been achieved starting from commercially available 5-bromopyrimidine, indicating the versatility of halogenated precursors in constructing fluoropyrimidine scaffolds . Additionally, a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for kinase inhibitors, has been described, showcasing the utility of 5-fluoropyrimidines in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structure of fluoropyrimidines can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. For example, the crystal structure of a related compound, 1-(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidine-2,4(1H,3H)-dione, has been determined, providing insights into the three-dimensional arrangement of atoms and potential interactions that could be relevant for biological activity .

Chemical Reactions Analysis

Fluoropyrimidines can undergo various chemical reactions, including tautomerism and reactions with nucleophiles. The reaction of 5-fluorocytosine with hydroxylamine has been studied, revealing insights into the reaction kinetics and mechanism, which could be relevant for understanding the reactivity of fluoropyrimidines under physiological conditions . Tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine has been investigated, showing the conditions that stabilize the zwitterionic tautomer, which is important for understanding the chemical behavior of these compounds in different environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyrimidines, such as solubility, acidity, and reactivity, are influenced by their molecular structure. For instance, the hydrogen atom in position 6 of certain 5-fluoropyrimidines can be readily replaced by deuterium under base-catalyzed conditions, indicating the influence of the fluorine atom on the acidity of the adjacent hydrogen . The structural variety of 5-fluoroarene-2-aminopyrimidine coordination polymers has been explored, providing a progress report on the assembly and optical properties of these materials, which could be relevant for their potential applications in materials science .

Scientific Research Applications

Tautomerism and Solvation

5-Fluoro-4-hydroxypyrimidine demonstrates interesting behavior in solution, existing as two oxo tautomers. The zwitterionic structure of 4-hydroxypyrimidines, which includes 5-fluoro-4-hydroxypyrimidine, is stabilized in solvents capable of specific solvation via hydrogen bonding (Kheifets et al., 2006).

Fluorescence Spectroscopy

The fluorescence spectra of 5-fluorouracil (FU) tautomers, including 5-fluoro-4-hydroxypyrimidine, have been recorded and identified in aqueous solutions. The fluorescence quantum yields of these tautomers were estimated, offering insights into their spectral properties (Ostakhov et al., 2019).

Antiviral Applications

5-Fluoro-4-hydroxypyrimidine derivatives have been studied for their antiviral properties. Notably, 2',3'-dideoxy-3'-thiacytidine and its 5-fluoro derivative showed potent anti-HBV (Hepatitis B Virus) activity, suggesting their potential in treating HBV infections (Doong et al., 1991).

Photosensitizer in Eye Tumor Treatment

Hydroxypyrimidine 5-fluorouracil, a derivative of 5-fluoro-4-hydroxypyrimidine, has been investigated as a photosensitizer for eye tumor treatment. The study focused on the effects of UV irradiation on this compound and observed enhanced fluorescence excitation in UV, indicating its potential application in medical treatments (Pascu et al., 2004).

Synthesis and Antiviral Screening

The synthesis of 5-chloro-5-fluoro-6-alkoxypyrimidines, derived from 5-fluorouracil and 1,3-dimethyl-5-fluorouracil, demonstrated high antiviral activity against various viruses, showcasing the potential of these derivatives in antiviral research (Chernikova et al., 2019).

Electrochemical Treatment in Anticancer Drugs Wastewater

A study employed a novel tubular porous electrode electrocatalytic reactor for the electrochemical treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine. This research is crucial for understanding the environmental impact and treatment of waste products from anticancer drug production (Zhang et al., 2016).

Novel Kinase Inhibitors Synthesis

A study focused on the synthesis of 2,4-disubstituted-5-fluoropyrimidines, indicating their potential as kinase inhibitors. This research is part of the ongoing effort to discover new anticancer agents (Wada et al., 2012).

Safety And Hazards

This compound is associated with several hazard statements including H315 (Skin Corrosion/Irritation Category 2), H319 (Serious Eye Damage/Eye Irritation Category 2), H312 (Acute Toxicity (Dermal) Category 4), H332 (Acute Toxicity (Inhalation) Category 4), H335 (Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3), and H302 (Acute Toxicity (Oral) Category 4) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

5-Fluoro-4-hydroxypyrimidine is an important intermediate for synthesizing a broad-spectrum antifungal drug voriconazole . A new concise and efficient method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine, an intermediate of voriconazole, has been proposed . This method is safe, environment-friendly, concise, and efficient . The developments in fluorine chemistry are contributing to the more precise use of fluorinated pyrimidines (FPs) to treat cancer .

properties

IUPAC Name

5-fluoro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O/c5-3-1-6-2-7-4(3)8/h1-2H,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHQCCWEKHGTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217403
Record name Fluoxydine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-hydroxypyrimidine

CAS RN

671-35-2
Record name 5-Fluoro-4(3H)-pyrimidinone
Source CAS Common Chemistry
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Record name Fluoxydine
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Record name Fluoxidine
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Record name Fluoxydine
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Record name FLUOXYDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GJ Durr - Journal of Medicinal Chemistry, 1965 - ACS Publications
… -5-fluoropyrimidine (VIII) and 2-chloro5-fluoro-4-hydroxypyrimidine (IX), respectively.8 At… 2-ChIoro-5-fluoro-4-hydroxypyrimidine (IX).—A mixture of 1.96 g. (11.7 mmoles) of I and 6.2 …
Number of citations: 11 pubs.acs.org
GM Kheifets, VA Gindin, EP Studentsov - Russian journal of organic …, 2006 - Springer
… of 2-chloro-5-fluoro-4-hydroxypyrimidine are narrow (Table 2). The presence of a methoxy group in the molecule of 5-fluoro-4-hydroxypyrimidine considerably increases the fraction of …
Number of citations: 1 link.springer.com
SS Ostakhov, MY Ovchinnikov… - The Journal of …, 2019 - ACS Publications
… and identified for the following 5-fluorouracil (FU) tautomers: 5-fluoropyrimidine-2,4(1H,3H)-dione (A), 5-fluoro-2-hydroxypyrimidine-4(3H)-one (B), and 5-fluoro-4-hydroxypyrimidine-2(…
Number of citations: 8 pubs.acs.org
M Butters, J Ebbs, SP Green, J MacRae… - … Process Research & …, 2001 - ACS Publications
… (vi) 6-Ethyl-5-fluoro-4-hydroxypyrimidine (14). To a mixture of the compound 13 (34 g), ethanol (170 mL), and water (5 g) was added 5% w/w palladium-on-carbon (50% w/w water …
Number of citations: 109 pubs.acs.org
T Nakai, NR Perl, TC Barden, A Carvalho… - ACS medicinal …, 2016 - ACS Publications
… With the 5-fluoro-4-hydroxypyrimidine and isoxazole moieties established at the pyrazole 3- … that 2-fluorobenzyl substitution was optimal for this 5-fluoro-4-hydroxypyrimidine scaffold. …
Number of citations: 30 pubs.acs.org
EV Brown, AF Smetana… - Journal of Medicinal …, 1965 - ACS Publications
… of Iwith alcoholic sodium ethoxide (1 mole) or sodium hydroxide resulted in the formation of 2chloro-4-ethoxy-5-fluoropyrimidine (VIII) and 2-chloro5-fluoro-4-hydroxypyrimidine (IX), …
Number of citations: 4 pubs.acs.org
ED Bergmann, I Shahak, I Gruenwald - Journal of the Chemical …, 1967 - pubs.rsc.org
Ethyl 2,4-difluoroacetoacetate, ethyl ethoxalylfluoroacetate and the analogous benzyl ester gave the normal Wittig reaction with triethyl phosphonoacetate, whilst ethyl …
Number of citations: 3 pubs.rsc.org
JA Skorcz, JE Robertson - Journal of Medicinal Chemistry, 1965 - ACS Publications
In view of the chemical uniqueness of a four-mem-bered ring fused to an aromatic nucleus and the simi-larity of this system to the phenethyl chain, several amines containing the 1-…
Number of citations: 26 pubs.acs.org
Q Li, DTW Chu, A Claiborne, CS Cooper… - Journal of medicinal …, 1996 - ACS Publications
Two novel series of 2-pyridones were synthesized by transposition of the nitrogen of 4-quinolones to the bridgehead position. This subtle interchange of the nitrogen atom with a carbon …
Number of citations: 104 pubs.acs.org

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